molecular formula C26H24N4O2 B11674096 9-(4-tert-butylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

9-(4-tert-butylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B11674096
M. Wt: 424.5 g/mol
InChI Key: CZGBHBLKEGASKN-UHFFFAOYSA-N
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Description

9-[4-(TERT-BUTYL)BENZYL]-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, a nitrophenyl group, and an imidazo[1,2-a][1,3]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(TERT-BUTYL)BENZYL]-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of the appropriate phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Tert-Butylbenzyl Group: The tert-butylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[4-(TERT-BUTYL)BENZYL]-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-[4-(TERT-BUTYL)BENZYL]-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 9-[4-(TERT-BUTYL)BENZYL]-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole core can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(4-Nitrophenyl)benzimidazole: Lacks the tert-butylbenzyl group.

    9-Benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole: Lacks the tert-butyl group.

Uniqueness

9-[4-(TERT-BUTYL)BENZYL]-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to the presence of both the tert-butylbenzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C26H24N4O2/c1-26(2,3)20-12-8-18(9-13-20)16-28-23-6-4-5-7-24(23)29-17-22(27-25(28)29)19-10-14-21(15-11-19)30(31)32/h4-15,17H,16H2,1-3H3

InChI Key

CZGBHBLKEGASKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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